ARS-1630
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF2N4O2/c1-2-16(30)27-6-8-28(9-7-27)21-12-10-13(22)17(19(24)20(12)25-11-26-21)18-14(23)4-3-5-15(18)29/h2-5,10-11,29H,1,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPZPNYZFSJUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preclinical Efficacy and Pharmacodynamics of Ars 1630 and Ars 1620 Series Inhibitors
In Vitro Studies of Growth Suppression in KRAS G12C Mutant Cell Lines
Two-Dimensional (2D) Monolayer Culture Assays
ARS-1620 has demonstrated potent and selective growth suppression in cancer cell lines harboring the KRAS G12C mutation. In standard 2D cell culture assays, ARS-1620 effectively inhibits the proliferation of these cells while having minimal impact on cells with other KRAS mutations or wild-type KRAS. bioworld.com This allele-specific potency is a hallmark of its mechanism.
Multiple studies have quantified the inhibitory concentration (IC50) of ARS-1620 across various KRAS G12C mutant cell lines, consistently showing activity in the sub-micromolar range. For instance, studies have reported IC50 values of approximately 120 nM to 150 nM for RAS signaling inhibition and growth suppression in sensitive cell lines. bioworld.comchemietek.comguidetopharmacology.org In NCI-H358 lung cancer cells, ARS-1620 demonstrated an IC50 of 0.3 µM. selleckchem.com The compound's activity is directly linked to its ability to covalently modify the mutant cysteine-12 residue, locking the KRAS protein in an inactive, GDP-bound state. cancer-research-network.com
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| Growth Suppression IC50 | Panel of p.G12C Cell Lines | 150 nM | bioworld.com |
| RAS Signaling Inhibition IC50 | Not Specified | 120 nM | guidetopharmacology.org |
| Allele-Specific Potency IC50 | H358 | 0.3 µM | selleckchem.com |
| Average Antiproliferative IC50 | H358 & H23 | 1.32 µM | nih.gov |
Three-Dimensional (3D) Spheroid and Organoid Models
Recognizing that 2D monolayer cultures may not fully recapitulate the complexity of a tumor microenvironment, the efficacy of the ARS-1620 series was also evaluated in more physiologically relevant 3D models. nih.gov Studies using 3D spheroids and patient-derived organoids have provided deeper insights into KRAS dependency and inhibitor response. Research has indicated that traditional 2D culture formats can significantly underestimate the dependence of tumors on KRAS signaling in a more complex in vivo-like environment. nih.govreactionbiology.com
In certain KRAS G12C mutant lung cancer organoid models, ARS-1620 as a single agent showed limited effects on organoid size, morphology, or proliferation. researchgate.net However, its activity was significantly enhanced when combined with inhibitors of upstream signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR). The combination of ARS-1620 with the EGFR inhibitor gefitinib (B1684475) led to the elimination of KRAS G12C organoids, highlighting the role of receptor tyrosine kinase (RTK) signaling in modulating sensitivity to direct KRAS inhibition. researchgate.net These findings underscore the importance of bypass signaling pathways that can sustain proliferation despite the inhibition of mutant KRAS.
In Vivo Efficacy in Xenograft and Patient-Derived Xenograft (PDX) Models
Dose-Dependent Tumor Growth Inhibition and Regression
ARS-1620 has demonstrated significant single-agent, dose-dependent antitumor activity in multiple in vivo models. cancer-research-network.comnih.gov In cell line-derived xenograft (CDX) models using KRAS G12C mutant cells, such as MIA-PaCa-2 (pancreatic cancer) and NCI-H358 (lung cancer), oral administration of ARS-1620 led to substantial tumor growth inhibition (TGI). selleckchem.comnih.gov
At a dose of 200 mg/kg administered daily, ARS-1620 induced marked tumor regression in the MIA-PaCa-2 model. bioworld.comselleckchem.com The antitumor effect is highly specific to the G12C allele; xenograft models with other KRAS mutations (e.g., G12V) did not respond to treatment. selleckchem.com Furthermore, the efficacy of ARS-1620 was confirmed in more clinically relevant patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC). In multiple KRAS G12C-positive PDX models, ARS-1620 treatment resulted in significant tumor growth inhibition and, in some cases, regression. bioworld.commdlinx.com
| Model Type | Cancer Type / Model Name | Key Finding | Reference |
|---|---|---|---|
| Cell-Derived Xenograft (CDX) | Pancreatic (MIA-PaCa-2) | Significant dose-dependent tumor growth inhibition; marked regression at 200 mg/kg/day. | selleckchem.com |
| Cell-Derived Xenograft (CDX) | Lung (NCI-H358) | Tumor growth inhibition of 47%. | nih.gov |
| Patient-Derived Xenograft (PDX) | KRAS p.G12C Mutant Models | Significant tumor growth inhibition and regression. | bioworld.com |
| Patient-Derived Xenograft (PDX) | Non-Small Cell Lung Carcinoma | Broadly efficacious as a single agent. | cancer-research-network.com |
Correlation Between Target Engagement and Antitumor Activity
The antitumor activity of ARS-1620 in vivo is directly correlated with its ability to achieve rapid, substantial, and sustained occupancy of the KRAS G12C protein within the tumor tissue. selleckchem.comnih.gov Pharmacokinetic and pharmacodynamic studies showed that orally administered ARS-1260 achieves tumor concentrations sufficient for significant target engagement. medchemexpress.com
In cellular assays, a half-maximal target engagement (TE50) was observed at approximately 0.3 µM, with near-complete engagement at 3.0 µM after just two hours of treatment. bioworld.comselleckchem.com In vivo, a 200 mg/kg oral dose in xenograft models resulted in peak tumor concentrations of 5.5 µM, enabling greater than 70% target engagement for over 24 hours. medchemexpress.com This sustained target occupancy is crucial for shutting down KRAS signaling and driving tumor regression, providing a clear link between the molecular mechanism of the drug and its therapeutic effect.
Pharmacodynamic Biomarkers of Pathway Inhibition
The covalent binding of ARS-1620 to KRAS G12C effectively inhibits its function, leading to a rapid and dose-dependent suppression of downstream signaling through the MAPK and PI3K-AKT pathways. nih.gov The levels of phosphorylated proteins within these cascades serve as critical pharmacodynamic biomarkers, confirming the on-target activity of the inhibitor.
In KRAS G12C mutant cell lines like NCI-H358, treatment with ARS-1620 leads to a marked reduction in the levels of GTP-bound RAS (the active form) and decreased phosphorylation of key downstream effectors, including MEK, ERK, RSK, and S6. selleckchem.comnih.gov Studies have shown that while the initial inhibition of phosphorylated ERK (p-ERK) is robust, a rebound in signaling can occur after 24 to 48 hours, suggesting the activation of feedback mechanisms. nih.govresearchgate.net This rebound phenomenon is an important consideration for potential combination therapies. The modulation of these biomarkers provides clear evidence of pathway inhibition and serves as a valuable tool for assessing the biological activity of the ARS-1620 series of inhibitors in preclinical models. nih.gov
Assays for KRAS-GTP Formation Blockade
The ARS-1620 series of inhibitors, including ARS-1630, were designed to covalently bind to the cysteine residue of the KRAS G12C mutant. This binding traps the KRAS protein in an inactive, GDP-bound state, thereby preventing the formation of the active KRAS-GTP complex. The blockade of KRAS-GTP formation is a critical measure of the inhibitors' direct engagement with their target.
Research on the ARS-1620 series has shown that the active S-atropisomer, ARS-1620, effectively inhibits RAS-GTP binding in a dose-dependent manner in cell lines harboring the KRAS G12C mutation, such as H358 cells. nih.gov While specific quantitative data for this compound is not extensively published due to its significantly lower potency, the mechanism of action for the entire series revolves around this covalent modification that prevents nucleotide exchange and subsequent activation of KRAS. The efficacy of this blockade is directly related to the binding affinity and reactivity of the specific enantiomer with the target protein. Studies on related analogs have utilized KRAS-GTP pull-down assays to demonstrate a decrease in the active form of KRAS. nih.gov
| Compound | Assay Type | Cell Line | Observed Effect | Reference |
|---|---|---|---|---|
| ARS-1620 | RAS-GTP Binding Assay | H358 (KRAS G12C) | Dose-dependent inhibition of RAS-GTP binding | nih.gov |
| This compound | Data not extensively available, reported as the less active enantiomer. |
Assessment of Downstream Pathway Modulation (e.g., pERK, pAKT)
The constitutive activation of KRAS G12C leads to the continuous stimulation of downstream signaling pathways, most notably the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival. nih.gov A key measure of the efficacy of KRAS inhibitors is their ability to suppress the phosphorylation of key proteins in these pathways, such as ERK (pERK) and AKT (pAKT).
Preclinical studies have demonstrated that ARS-1620 leads to a dose-dependent and selective inhibition of the phosphorylation of MEK, ERK, RSK, S6, and AKT in KRAS G12C mutant cell lines. nih.gov This indicates a successful blockade of the downstream signaling cascade initiated by active KRAS. For instance, in H358 cells, ARS-1620 inhibited the phosphorylation of these key downstream effectors. nih.gov While specific data for this compound is sparse, as the inactive enantiomer, it is not expected to significantly modulate these downstream pathways. The profound inhibitory effect of ARS-1620 on both the MAPK and PI3K-AKT pathways underscores the therapeutic potential of targeting KRAS G12C.
| Compound | Pathway Assessed | Cell Line | Observed Effect | Reference |
|---|---|---|---|---|
| ARS-1620 | pERK, pAKT, pMEK, pRSK, pS6 | H358 (KRAS G12C) | Dose-dependent and selective inhibition of phosphorylation | nih.gov |
| This compound | Data not extensively available, reported as the less active enantiomer. |
Structural and Computational Biology Insights into Ars 1630 Series Inhibitors
Co-crystal Structures of KRAS G12C with Covalent Inhibitors
X-ray crystallography has provided high-resolution snapshots of how inhibitors in the ARS series bind to the KRAS G12C protein. The co-crystal structure of ARS-1620, a direct precursor to ARS-1630, in complex with KRAS G12C (PDB ID: 5V9U) has been particularly illuminating, revealing the precise binding mode and the nature of the covalent interaction. nih.gov
ARS-series inhibitors target a specific, allosteric pocket on the KRAS G12C protein known as the Switch-II pocket (S-IIP). nih.govresearchgate.net This pocket is typically transient and becomes accessible only in the inactive, GDP-bound state of the protein. nih.govnih.gov The inhibitors exploit the unique cysteine residue present at position 12 in this KRAS mutant.
The binding process involves two key steps:
Non-covalent Recognition : The inhibitor first binds reversibly within the S-IIP, guided by a series of non-covalent interactions. nih.govacs.org
Covalent Adduct Formation : Once positioned correctly, an electrophilic "warhead" on the inhibitor—typically an acrylamide (B121943) group—forms an irreversible covalent bond with the nucleophilic thiol group of the Cys12 residue. researchgate.net
This covalent modification effectively traps the KRAS G12C protein in its inactive GDP-bound state, preventing it from engaging with downstream effector proteins and thus inhibiting oncogenic signaling. nih.gov The co-crystal structure of ARS-1620 bound to KRAS G12C confirms this mechanism, showing the inhibitor firmly lodged in the S-IIP and covalently attached to Cys12. nih.gov
The stability and potency of the this compound series inhibitors are derived from a network of specific interactions with key amino acid residues lining the S-IIP. The co-crystal structure of the closely related ARS-1620 revealed a distinct binding mode compared to earlier inhibitors like ARS-853. nih.gov A critical discovery was the interaction with a previously unexploited cryptic pocket formed by an alternative orientation of His95. nih.govnih.govnih.gov This finding was pivotal for enhancing the potency and drug-like properties of subsequent inhibitors.
Key interactions identified from structural studies include:
His95 : The inhibitor's aromatic rings can occupy a surface groove created by the unique orientation of His95, leading to enhanced binding affinity. nih.govnih.gov
Tyr96 and Gln99 : These residues, along with His95, form a cryptic pocket that can be engaged by the inhibitor scaffold, contributing significantly to binding potency. nih.govmdpi.com
Val9 and Met72 : These residues form part of the lipophilic base of the pocket, contributing to hydrophobic interactions that anchor the inhibitor. acs.org
Table 1: Key Residue Interactions for ARS-Series Inhibitors in the KRAS G12C S-IIP
| Residue | Location/Role | Type of Interaction | Reference |
|---|---|---|---|
| Cys12 | Mutant Residue | Covalent Bond Formation | nih.gov |
| His95 | Forms Cryptic Groove | Aromatic/Hydrophobic | nih.govnih.gov |
| Tyr96 | Part of Cryptic Pocket | Hydrophobic | mdpi.com |
| Gln99 | Part of Cryptic Pocket | Hydrophobic/van der Waals | mdpi.com |
| Arg68 | Switch-II Pocket | Hydrogen Bonding/van der Waals | mdpi.com |
| Met72 | Base of S-IIP | Hydrophobic | nih.gov |
Structure-Activity Relationship (SAR) Studies of ARS-1620 and its Analogues
The development of this compound was the result of extensive structure-activity relationship (SAR) studies aimed at improving the potency, selectivity, and pharmacokinetic properties of initial lead compounds.
Following the development of early inhibitors, researchers identified a quinazoline (B50416) core as a versatile and promising lead scaffold with favorable drug-like properties. nih.govnih.gov This scaffold served as the foundation for ARS-1620 and its subsequent analogues. nih.govnih.gov The quinazoline ring was found to be an effective anchor, positioning the other functional groups of the inhibitor for optimal interaction within the S-IIP. rsc.org SAR studies explored modifications at various positions on the quinazoline core to enhance binding and cellular activity. For instance, the introduction of a fluorophenol moiety was found to be a beneficial hydrophobic binding element. nih.gov
Optimization strategies included:
Warhead Modification : While the acrylamide warhead is common, research has explored other electrophiles to modulate reactivity and minimize off-target effects. nih.gov
Enhancing Non-covalent Affinity : A key strategy has been to design inhibitors with high intrinsic, non-covalent affinity for the S-IIP. acs.orgblogspot.com This ensures that the inhibitor resides in the pocket long enough for the covalent reaction to occur efficiently. acs.org SAR studies focused on modifying the parts of the molecule that interact with the hydrophobic regions and the cryptic His95 groove to maximize these non-covalent interactions. nih.gov
Conformational Locking : In some analogues, conformational locking of certain motifs, such as a piperazine-quinazoline structure, was employed to reduce flexibility and pre-organize the inhibitor into the optimal binding conformation, thereby improving potency. researchgate.net
These studies revealed that while the electrophilic warhead is essential for the covalent reaction, the scaffold and its decorations are the primary determinants of non-covalent recognition and binding affinity. nih.govacs.org
Molecular Dynamics Simulations and Computational Docking of this compound Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations have become indispensable tools for studying the interactions of this compound series inhibitors with KRAS G12C at an atomic level. mdpi.comaccscience.comresearchgate.net
Molecular Docking : Docking studies are used to predict the preferred binding pose of an inhibitor within the S-IIP. frontiersin.orgmdpi.comnih.govnih.gov These simulations help rationalize SAR data by showing how different chemical modifications affect the fit and interactions within the binding site. rsc.org For example, docking was used to analyze the binding of quinazoline-based compounds and guide the design of new derivatives. rsc.orgrsc.org
These computational approaches provide crucial insights that complement experimental structural data, helping to explain the molecular basis of inhibitor potency and guiding the design of next-generation compounds to overcome challenges like drug resistance. mdpi.comx-mol.net
Conformational Changes Induced by Inhibitor Binding
The binding of this compound series inhibitors to the KRAS G12C mutant protein induces significant conformational changes that are pivotal to their inhibitory mechanism. These inhibitors function by covalently binding to the mutant cysteine-12 residue, thereby locking the oncoprotein in an inactive, GDP-bound state. This allosteric modulation prevents the exchange of GDP for GTP, a crucial step for KRAS activation and downstream signaling. Structural and computational biology studies have provided detailed insights into these molecular transformations.
Upon binding of an this compound series inhibitor, the most notable conformational alterations occur in the Switch-II (SW-II) region of the KRAS G12C protein. In its unbound, inactive state, the Switch-II pocket is not well-defined. However, inhibitor binding induces the formation of a distinct pocket, often referred to as the Switch-II pocket (S-IIP). This newly formed pocket accommodates the inhibitor molecule, leading to a more ordered and stabilized conformation of the Switch-II loop.
Molecular dynamics simulations and X-ray crystallography of closely related inhibitors like ARS-1620 have demonstrated a significant reduction in the flexibility of both the Switch-I and Switch-II regions upon inhibitor binding. This stabilization is crucial for preventing the conformational shifts required for interaction with downstream effector proteins. The inhibitor-bound state effectively traps KRAS G12C in a conformation that is incompatible with its role as a molecular switch in cellular signaling pathways.
Key residues within and around the Switch-II pocket play a critical role in the induced conformational changes and the stability of the inhibitor-protein complex. For instance, the interaction between the inhibitor and residues such as His95 can influence the orientation of the inhibitor within the binding pocket and enhance its potency. The covalent bond with Cys12 acts as an anchor, while a network of non-covalent interactions, including hydrogen bonds and van der Waals forces with surrounding residues, further stabilizes the inactive conformation.
| Structural Feature | Apo (Unbound) State | Inhibitor-Bound State | Significance |
|---|---|---|---|
| Switch-II Pocket (S-IIP) | Indistinct and flexible | Well-defined and ordered pocket formed | Creates a binding site for the inhibitor, locking the protein in an inactive state. |
| Switch-I and Switch-II Flexibility | Highly flexible and dynamic | Reduced flexibility and stabilized conformation | Prevents the conformational changes necessary for effector protein binding and activation. |
| Covalent Interaction | N/A | Covalent bond formed with Cys12 | Permanently modifies the protein, providing sustained inhibition. |
| Key Residue Interactions (e.g., His95) | Solvent-exposed | Forms interactions with the inhibitor | Contributes to the potency and specific binding orientation of the inhibitor. |
| Overall Conformation | GDP-bound, inactive but capable of nucleotide exchange | Trapped in a GDP-bound, inactive state, unable to undergo nucleotide exchange | Inhibits the activation of downstream oncogenic signaling pathways. |
Mechanisms of Resistance to Kras G12c Inhibitors and Strategies for Overcoming Resistance
Intrinsic Resistance Mechanisms
Intrinsic, or primary, resistance refers to the lack of an initial response to KRAS G12C inhibitors. This can be attributed to several pre-existing factors within the cancer cells that render them less dependent on the KRAS G12C oncogene for their survival and proliferation.
Not all cancer cells with a KRAS G12C mutation are equally reliant on the activity of this oncogene. This heterogeneity in response is a key aspect of intrinsic resistance. Studies have shown that some lung cancer-derived cell lines with KRAS mutations can maintain their viability even when the mutant KRAS protein is eliminated nih.gov. In these instances, the activation of downstream signaling pathways, such as the ERK and AKT pathways, is not suppressed following the knockdown of KRAS nih.gov. This suggests the presence of parallel signaling pathways that can sustain cell growth independently of KRAS G12C.
Furthermore, co-occurring genetic alterations can influence the degree of dependency on KRAS signaling. Mutations in tumor suppressor genes like TP53 and CDKN2A, or in other signaling molecules like STK11 and KEAP1, can contribute to the diverse responses observed with KRAS G12C inhibitors nih.gov.
In some cancer subtypes, the cellular machinery is not solely dependent on the KRAS signaling pathway for growth and survival. nih.govresearchgate.net This lack of dependency is a major mechanism of intrinsic resistance nih.govresearchgate.net. The growth of tumor cells is often mediated by the canonical MAPK/ERK and PI3K/AKT/mTORC1 signaling pathways nih.gov. If these pathways are activated through mechanisms independent of KRAS G12C, then inhibiting the mutant KRAS protein alone will be insufficient to halt tumor progression nih.gov.
One such mechanism involves the epithelial-to-mesenchymal transition (EMT). Induction of EMT has been shown to cause intrinsic resistance to the KRAS G12C inhibitor AMG510 by activating the PI3K pathway through the IGFR-IRS1 pathway, independently of KRAS G12C aacrjournals.org.
Acquired Resistance Mechanisms
Acquired, or secondary, resistance develops in tumors that initially respond to treatment but subsequently progress. This occurs through the selection and expansion of cancer cell clones that have developed new mechanisms to overcome the effects of the KRAS G12C inhibitor.
A prevalent mechanism of acquired resistance is the reactivation of upstream signaling pathways, particularly involving receptor tyrosine kinases (RTKs) and the protein tyrosine phosphatase SHP2. Inhibition of KRAS G12C can lead to a feedback-driven reactivation of RTKs, which in turn can activate wild-type RAS isoforms (HRAS and NRAS) nih.govnih.gov. This bypasses the inhibited KRAS G12C and reactivates the downstream MAPK pathway nih.gov.
SHP2 plays a critical role in mediating signals from RTKs to RAS nih.govresearchgate.net. Therefore, SHP2 inhibition has emerged as a promising strategy to overcome this resistance mechanism. Combining KRAS G12C inhibitors with SHP2 inhibitors has been shown to prevent the reactivation of the MAPK pathway and enhance anti-tumor activity nih.govnih.govelsevierpure.com.
Reactivation of the mitogen-activated protein kinase (MAPK) pathway is a central theme in acquired resistance to KRAS G12C inhibitors massgeneral.orgaacrjournals.org. Even with continued suppression of GTP-bound KRAS G12C, the MAPK pathway can be re-energized through various mechanisms nih.gov. This reactivation can occur through the upstream RTK-SHP2 signaling as described above, or through downstream alterations.
In preclinical models, lung adenocarcinoma cell lines treated with the KRAS G12C inhibitor ARS-1620 displayed varying degrees of MAPK pathway reactivation nih.gov. This suggests that targeting the KRAS G12C protein itself may be effective in some cell lines, while in others, direct inhibition of the PI3K pathway may be more beneficial nih.gov. The development of resistance is often associated with the re-establishment of RAS-MAPK signaling, highlighting the pathway's critical role in cell survival massgeneral.orgaacrjournals.org.
Acquired resistance can also arise from genetic alterations that either directly affect the drug's target (on-target) or activate alternative signaling pathways (off-target).
On-target resistance mechanisms involve mutations in the KRAS gene itself that prevent the inhibitor from binding effectively. A notable example is the Y96D mutation in the switch-II pocket of KRAS, which has been shown to confer resistance to multiple KRAS G12C inhibitors, including sotorasib (B605408), adagrasib, and ARS-1620 nih.govmassgeneral.orgfrontiersin.org. Other mutations at codons 12, 68, 95, and 96 have also been identified as conferring strong resistance ascopost.com. Additionally, amplification of the KRAS G12C allele can lead to increased production of the mutant protein, overwhelming the inhibitor nih.govfrontiersin.org.
Off-target resistance involves mutations in other genes that bypass the need for KRAS G12C signaling. These can include activating mutations in other RAS isoforms (like NRAS) or in downstream components of the MAPK pathway such as BRAF and MAP2K1 (MEK) aacrjournals.orgnih.gov. Furthermore, alterations in genes involved in parallel signaling pathways, such as mutations in PIK3CA or loss of the tumor suppressor PTEN, can also drive resistance nih.gov. Histologic transformation, for instance from adenocarcinoma to squamous cell carcinoma, has also been observed as a mechanism of resistance that may not involve identifiable genomic alterations ascopost.comascopubs.org.
The landscape of resistance to KRAS G12C inhibitors is complex and multifaceted, involving a variety of genetic and non-genetic mechanisms. A summary of key resistance mechanisms is provided in the table below.
| Resistance Mechanism Category | Specific Mechanism | Examples | Key Molecules Involved |
| Intrinsic Resistance | Heterogeneity of cell response | Variable dependency on KRAS G12C signaling | KRAS, TP53, CDKN2A, STK11, KEAP1 |
| Lack of KRAS dependency | Activation of parallel signaling pathways | PI3K, AKT, mTORC1, IGFR-IRS1 | |
| Acquired Resistance | Reactivation of upstream signaling | Feedback activation of RTKs | RTKs, SHP2, wild-type RAS |
| MAPK pathway reactivation | Restoration of downstream signaling | MEK, ERK | |
| On-target mutations | Altered drug binding site | KRAS (Y96D, G12V, etc.) | |
| Off-target mutations | Activation of bypass pathways | NRAS, BRAF, MAP2K1, PIK3CA | |
| Histologic transformation | Change in tumor cell type | - |
Preclinical Strategies to Overcome Resistance
Resistance to KRAS G12C inhibitors, such as ARS-1630, presents a significant challenge in cancer therapy. Preclinical research has identified several mechanisms that tumors employ to evade the effects of these targeted agents. A primary mechanism involves the reactivation of the mitogen-activated protein kinase (MAPK) signaling pathway, which KRAS G12C inhibitors are designed to suppress. nih.govresearchgate.net This reactivation can occur through various adaptive and bypass signaling pathways. nih.gov Consequently, preclinical strategies have focused on co-targeting these escape routes to enhance and sustain the anti-tumor activity of KRAS G12C inhibitors.
Inhibition of Upstream Receptor Tyrosine Kinases (RTKs)
A frequent mechanism of resistance to KRAS G12C inhibitors involves the feedback activation of upstream receptor tyrosine kinases (RTKs). nih.gov Preclinical studies using the KRAS G12C inhibitor ARS-1620, a tool compound that helped elucidate these resistance mechanisms, have been pivotal in understanding this phenomenon. nih.govnih.gov
In KRAS G12C-mutant cancer cells, the MAPK pathway is chronically active, but it also maintains a negative feedback loop that suppresses upstream RTK signaling. nih.gov When KRAS G12C is inhibited by a drug like ARS-1620, this feedback inhibition is released. nih.gov This leads to the activation and phosphorylation of multiple RTKs, such as EGFR, FGFR, HER2, and c-MET. nih.gov These activated RTKs can then stimulate wild-type RAS isoforms (HRAS and NRAS), effectively bypassing the inhibited KRAS G12C and reactivating the downstream MAPK pathway. nih.govnih.gov This rebound in MAPK signaling can occur within 24 to 48 hours of treatment, despite the continued suppression of GTP-bound KRAS G12C. nih.gov
The specific RTKs that become activated can vary across different cancer cell lines, suggesting that the drivers of resistance may be specific to the tumor's context. nih.gov This adaptive response highlights a vulnerability that can be exploited therapeutically. Preclinical models have shown that blocking RTK activity can overcome this form of resistance. nih.gov For instance, combining KRAS G12C inhibitors with inhibitors of specific RTKs, such as the insulin-like growth factor 1 receptor (IGF1R), has been shown to be effective in preclinical models where cancer cells show reduced dependency on KRAS for growth. nih.gov This dual-targeting approach prevents the signaling bypass, leading to a more durable suppression of the MAPK pathway.
Targeting SHP2 and Other Key Signaling Nodes
Given that multiple different RTKs can be activated to drive resistance, a more attractive strategy than targeting individual RTKs is to inhibit a common downstream node. onclive.com Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) has been identified as a critical signaling hub that mediates signals from numerous RTKs to RAS. nih.govonclive.com SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in activating the RAS/MAPK pathway downstream of RTK stimulation. onclive.comnih.gov
Preclinical studies have demonstrated that SHP2 is a vital mediator of the adaptive resistance to KRAS G12C inhibitors. nih.gov The feedback activation of RTKs that occurs upon KRAS G12C inhibition is funneled through SHP2 to reactivate RAS signaling. onclive.com Therefore, co-inhibition of SHP2 and KRAS G12C has emerged as a powerful preclinical strategy. This combination therapy prevents the adaptive rebound of MAPK signaling and results in enhanced and more sustained tumor growth inhibition. nih.govtargetedonc.com The combination of SHP2 inhibitors with MEK inhibitors (a downstream component of the RAS pathway) has also shown strong synergistic anti-proliferation effects in KRAS mutant lung cancer cell lines. nih.gov
Beyond SHP2, other key signaling nodes have been investigated as co-targets to overcome resistance. The PI3K/AKT/mTOR pathway is another critical signaling cascade that can be activated independently of RAS and contribute to resistance. nih.gov In some preclinical models, inhibition of the PI3K pathway appeared to be broadly effective in overcoming resistance to ARS-1620. nih.gov Combination strategies involving ARS-1620 and inhibitors of PI3K, AKT, or mTOR have demonstrated high efficacy in preclinical models that utilize PI3K/AKT signaling for cell growth. nih.gov
The table below summarizes preclinical combination strategies that have been explored to overcome resistance to KRAS G12C inhibitors, based on studies often utilizing the tool compound ARS-1620.
| KRAS G12C Inhibitor (Tool Compound) | Combination Target | Example Co-inhibitor | Rationale for Combination | Observed Preclinical Effect |
|---|---|---|---|---|
| ARS-1620 | RTK (IGF1R) / mTOR | Linsitinib / Everolimus | Co-targeting intrinsic and adaptive resistance mediated by IGF1R and mTOR/AKT pathways. nih.gov | Effective in KRAS mutant cells with reduced KRAS dependency. nih.gov |
| ARS-1620 | PI3K | GDC0941 | Overcoming resistance by concomitantly shutting down both MAPK/ERK and PI3K/AKT pathways. nih.gov | Highly effective in models leveraging PI3K/AKT signaling for growth. nih.gov |
| ARS-1620 | AKT | MK2206 | Inducing simultaneous shutdown of the pro-proliferative AKT/mTOR signaling pathway. nih.gov | Effective in models dependent on AKT signaling. nih.gov |
| ARS-1620 | MEK1/2 | Trametinib | Eliminating residual or bypass MEK1/2 signaling that induces resistance. nih.gov | Effective in models highly dependent on the MAPK/ERK pathway for proliferation. nih.gov |
| ARS-1620 | SHP2 | TNO155 / RMC-4630 | Abrogating the adaptive response of cancer cells to KRAS inhibitors, preventing MAPK pathway reactivation. nih.govonclive.com | Greater suppression of MAPK signaling and enhanced tumor growth inhibition. nih.gov |
Combination Therapeutic Strategies Involving Kras G12c Inhibitors
Rationale for Combination Therapy in KRAS-Mutant Cancers
Despite the clinical activity observed with single-agent KRAS G12C inhibitors, both primary and acquired resistance mechanisms can limit their effectiveness. wikipedia.org Cancer cells can develop resistance through various mechanisms, including the reactivation of downstream signaling pathways, such as the MAPK (ERK) and PI3K/AKT/mTOR pathways, often via adaptive feedback loops or activation of alternative receptor tyrosine kinases (RTKs).
This intricate network of signaling pathways highlights the need for combination therapies that can simultaneously target KRAS G12C and mitigate these escape routes. By inhibiting multiple nodes within or parallel to the KRAS signaling network, combination strategies aim to achieve more profound and sustained pathway suppression, overcome adaptive resistance, and improve anti-tumor activity. wikipedia.org Preclinical studies have demonstrated that combining KRAS G12C inhibitors with inhibitors of key signaling nodes like mTOR, IGF1R, SHP2, PI3K, and MEK can enhance efficacy compared to monotherapy.
Preclinical Combination Studies with ARS-1620 and Related Inhibitors
ARS-1620, as one of the early selective KRAS G12C inhibitors, has been instrumental in preclinical investigations into combination strategies. These studies have explored combining ARS-1620 with inhibitors targeting various pathways known to be involved in KRAS-mutant cancer biology and resistance.
mTOR Inhibitors
Preclinical studies have indicated that combining ARS-1620 with inhibitors of the mammalian target of rapamycin (B549165) (mTOR) pathway can enhance anti-tumor effects in KRAS G12C-mutant lung cancer models. The addition of mTOR inhibitors to ARS-1620 significantly improved its effectiveness in both in vitro cell line studies and in vivo mouse models. Furthermore, a three-drug combination involving ARS-1620, an mTOR inhibitor (such as everolimus), and an IGF-1R inhibitor (such as linsitinib) demonstrated enhanced tumor regression in KRAS-driven mouse lung cancer models compared to dual targeting strategies or ARS-1620 alone. This approach was partly motivated by the severe adverse effects observed in clinical combinations of mTOR and MEK inhibitors, suggesting that substituting the MEK inhibitor with a more specific KRAS G12C inhibitor like ARS-1620 might offer a better therapeutic index. nih.gov
IGF1R Inhibitors
Inhibition of the Insulin-like Growth Factor 1 Receptor (IGF1R) pathway has also been explored in combination with KRAS G12C inhibitors. Studies have shown that adding IGF1R inhibitors to ARS-1620 substantially improves its efficacy in KRAS-G12C mutant lung cancer cells in vitro and in mouse models. The combination of IGF1R and mTOR inhibitors has been shown to strongly inhibit the PI3K/AKT and mTOR pathways in KRAS-mutant NSCLC cell lines. As mentioned previously, a three-drug combination of ARS-1620, an mTOR inhibitor, and an IGF1R inhibitor resulted in enhanced tumor regression in preclinical models. The rationale for this combination is supported by findings that mTOR inhibition can activate the IGF1R pathway in KRAS-mutant cells, suggesting a compensatory feedback loop that can be targeted to improve therapeutic response.
SHP2 Inhibitors
SHP2, a protein tyrosine phosphatase, plays a crucial role in mediating signaling from RTKs to RAS and can contribute to the reactivation of RAS signaling following KRAS G12C inhibition. Preclinical studies combining SHP2 inhibitors with ARS-1620 have shown promising results. This combination led to a more complete suppression of active RAS (both KRAS-GTP and total RAS-GTP) compared to treatment with either inhibitor alone. SHP2 inhibition was also observed to abrogate the adaptive increase in activated NRAS-GTP induced by ARS-1620 in some models. The combined inhibition of KRAS G12C and SHP2 has been shown to drive sustained suppression of the RAS pathway and improve efficacy in both in vitro and in vivo models. These findings suggest that targeting SHP2 can help overcome adaptive resistance mechanisms involving RTK-mediated MAPK reactivation. researchgate.net
PI3K Inhibitors
The PI3K/AKT pathway is another critical signaling node in KRAS-mutant cancers, and its activation can contribute to resistance to KRAS inhibition. Preclinical studies investigating the combination of KRAS G12C and PI3K inhibitors have demonstrated effectiveness, including in models that were resistant to single-agent ARS-1620. A high-throughput drug screen identified the combination of ARS-1620 and PI3K inhibitors as particularly effective, especially in overcoming resistance to ARS-1620 monotherapy. While ARS-1620 alone did not consistently suppress p-AKT levels across different cell lines, the combination of ARS-1620 with a pan-PI3K inhibitor (such as GDC-0941) was able to simultaneously downregulate both phospho-AKT and phospho-S6, which correlated with broad effectiveness in inhibiting cell proliferation and inducing cell death. Targeting the PI3K/AKT axis with ARS-1620 showed more consistent synergy across various cell lines compared to combinations with RTK inhibitors.
Synergistic Effects in Tumor Growth Inhibition
Preclinical studies have indicated that KRAS G12C inhibitors, including those structurally related to ARS-1630 such as ARS-1620, can exhibit synergistic effects on tumor growth inhibition when used in combination with inhibitors targeting other key signaling pathways. For instance, ARS-1620 has shown effectiveness in inhibiting tumor growth in vivo and ex vivo when combined with inhibitors of mTOR, IGF1R, and SHP2 frontiersin.org. These combinations were explored based on the understanding that targeting multiple pathways simultaneously could overcome potential resistance mechanisms or enhance the primary effect of KRAS inhibition frontiersin.org.
The concept of synergy in tumor growth inhibition in the context of KRAS G12C inhibition arises from the complex network of signaling pathways that contribute to cancer cell proliferation and survival. While inhibiting mutant KRAS G12C directly addresses a key oncogenic driver, cancer cells can activate compensatory pathways to maintain growth and survival frontiersin.orgliverpool.ac.uk. Combining a KRAS G12C inhibitor with agents that target these compensatory pathways can lead to a more profound and sustained anti-tumor effect than either treatment alone frontiersin.orgnih.gov.
Although specific detailed data tables for this compound combinations were not prominently found in the search results, the principle of synergistic tumor growth inhibition has been demonstrated for related KRAS G12C inhibitors in combination with various agents. This suggests that similar synergistic potential may exist for this compound when combined with appropriate therapeutic partners, although this would require specific investigation.
Impact on Signaling Pathway Crosstalk
Targeting KRAS G12C with inhibitors can influence the activity of downstream signaling pathways, most notably the MAPK (ERK) and PI3K-AKT-mTOR pathways, which are critically involved in cell proliferation, survival, and growth liverpool.ac.ukoaepublish.com. Oncogenic KRAS mutations lead to the constitutive activation of these pathways liverpool.ac.ukoaepublish.com. While KRAS G12C inhibitors aim to reduce this aberrant signaling, cancer cells can develop resistance through various mechanisms, including the reactivation of these or the activation of alternative pathways frontiersin.orgliverpool.ac.uk.
Combination therapies involving KRAS G12C inhibitors and inhibitors of other pathways are designed to disrupt the intricate crosstalk between these signaling networks frontiersin.orgoaepublish.com. For example, the PI3K-AKT-mTOR pathway is a major effector of RAS signaling, and its activation can contribute to resistance to KRAS inhibition frontiersin.orgoaepublish.com. Combining a KRAS G12C inhibitor with a PI3K or mTOR inhibitor can simultaneously target both pathways, potentially preventing or overcoming resistance driven by PI3K-AKT-mTOR activation frontiersin.orgoaepublish.com.
The use of tools like ARS-1323-alkyne, a covalent inhibitor probe related to ARS compounds, can help visualize the binding of KRAS G12C inhibitors and potentially elucidate the synergistic mechanisms of combination therapies by assessing target occupancy and downstream signaling changes medchemexpress.com. This highlights the importance of understanding the impact of KRAS G12C inhibition, both alone and in combination, on the complex web of intracellular signaling pathways that govern cancer cell behavior.
Translational Research and Biomarker Discovery in Kras G12c Mutant Cancers
Early-Stage Investigational Drugs and Their Preclinical Trajectories
The initial efforts to directly target the KRAS G12C mutation involved the identification and preclinical evaluation of early small molecule inhibitors. Among these, ARS-853 was one of the first compounds identified to selectively inhibit intracellular KRAS G12C by targeting the inducible allosteric switch II pocket. nih.govfrontiersin.orgnih.govfrontiersin.org Preclinical studies demonstrated that ARS-853 exhibited low micromolar potency in cells and could efficiently target KRAS G12C when bound to GDP. nih.govfrontiersin.orgnih.govfrontiersin.org However, research revealed limitations for ARS-853, including poor stability in plasma and low oral bioavailability in mice, which prevented its advancement to clinical trials. nih.gov ARS-853 is primarily utilized as a tool compound in research. frontiersin.orgnih.govfrontiersin.org
Building upon the insights gained from ARS-853, the ARS-1630 series, including ARS-1620, was developed. ARS-1620, sharing a similar mechanism of action with ARS-853, was designed with improved pharmacological properties, including better bioavailability. nih.govfrontiersin.orgnih.govfrontiersin.org Preclinical studies indicated that ARS-1620 specifically targeted the KRAS G12C mutation both in vivo and ex vivo. frontiersin.orgnih.govfrontiersin.org In H358 cell lines, ARS-1620 demonstrated potent and selective inhibition of KRAS G12C, effectively blocking RAS-GTP binding and the phosphorylation of key downstream signaling proteins in the MAPK pathway, such as MEK, ERK, RSK, S6, and AKT. nih.gov This inhibition was observed in a dose-dependent and selective manner in G12C mutant cells, with no significant effect on wild-type cells. nih.gov Furthermore, ARS-1620 showed promising oral bioavailability and plasma stability in mouse models. nih.gov
The preclinical success of ARS-1620 provided crucial in vivo evidence supporting the S-IIP targeted approach as a viable therapeutic strategy for cancers harboring the KRAS G12C mutation. nih.gov Despite these positive preclinical findings, ARS-1620 did not progress to clinical trials. frontiersin.orgnih.govfrontiersin.org Studies indicated that residual KRAS activity was still observed in live cells despite ARS-1620 treatment. frontiersin.orgnih.govfrontiersin.org Research exploring combination strategies with ARS-1620 and inhibitors targeting pathways such as mTOR, IGF1R, and SHP2 showed efficacy in preclinical models, but the limitations of ARS-1620 ultimately led to these combination plans being put on hold. nih.govfrontiersin.orgnih.gov this compound itself is described as a less active enantiomer of ARS-1620. medchemexpress.comchem960.combiocompare.commedchemexpress.com The preclinical trajectory of the ARS series, particularly ARS-1620, while not leading to a clinically approved drug from this specific compound, provided invaluable data and validation for the concept of directly targeting KRAS G12C via the S-IIP, paving the way for the development of later-generation inhibitors that have reached clinical use.
Identification of Predictive and Response Biomarkers for KRAS G12C Inhibition
The identification of biomarkers is critical for patient selection, predicting response to treatment, and monitoring therapeutic efficacy in the context of KRAS G12C inhibition. Research has focused on both molecular markers for patient stratification and pharmacodynamic biomarkers to assess treatment response.
Molecular Markers for Patient Stratification
Several molecular markers have been investigated for their potential to predict patient response to KRAS G12C inhibitors. The presence of the KRAS G12C mutation itself is the primary marker for eligibility. However, the presence of co-occurring genomic alterations can significantly influence treatment outcomes. nih.gov
Co-mutations in tumor suppressor genes such as KEAP1, STK11 (LKB1), TP53, SMARCA4, and CDKN2A have been associated with inferior clinical outcomes and resistance to KRAS G12C inhibitors. nih.govamegroups.orgfondazionebonadonna.orgmdpi.com For instance, co-alterations in KEAP1 appear to be a negative prognosticator, linked to early progression on sotorasib (B605408) treatment. amegroups.org Similarly, STK11 alteration has been observed as a negative predictive biomarker in the context of immunotherapy response and also impacts outcomes with KRAS G12C inhibitors. amegroups.org Studies have shown that KRAS G12C-mutated lung adenocarcinomas with STK11 co-mutations are associated with lower TTF-1 and PD-L1 positivity. nih.gov
TTF-1 expression has also been identified as a potential predictive biomarker, particularly for sotorasib treatment in advanced KRAS G12C-mutated NSCLC. onclive.comnews-medical.net Patients with tumors expressing high TTF-1 levels have shown improved survival outcomes compared to those with low TTF-1 expression. onclive.comnews-medical.net
Measuring the interaction between RAS and RAF proteins inside cancer cells using a proximity ligation assay has shown promise as a strategy to predict response. ascopost.com Tumors with stronger RAS-RAF interactions exhibit higher levels of active RAS signaling and are more likely to respond to KRAS G12C inhibitors, suggesting this interaction could serve as a more accurate biomarker than markers like EGFR activity. ascopost.com
Different mutations within KRAS codon 12, including G12C and G12V, can have varying impacts on survival, highlighting the importance of considering specific KRAS mutation subtypes in patient stratification. nih.govnih.gov
Table 1: Potential Molecular Markers for Patient Stratification in KRAS G12C-Mutant Cancers
| Molecular Marker | Association | Relevance | Source |
| KRAS G12C Mutation | Primary driver mutation | Defines targetable patient population | tandfonline.com |
| KEAP1 Co-mutation | Associated with inferior clinical outcomes and early progression | Negative prognostic/predictive marker | amegroups.orgfondazionebonadonna.org |
| STK11 Co-mutation | Associated with inferior clinical outcomes and resistance | Negative prognostic/predictive marker | amegroups.orgfondazionebonadonna.org |
| TP53 Co-mutation | Incidence reported; impact on outcome being explored | Potential influence on treatment response | amegroups.orgfondazionebonadonna.org |
| SMARCA4 Co-mutation | Associated with inferior clinical outcomes | Negative prognostic/predictive marker | fondazionebonadonna.org |
| CDKN2A Co-mutation | Associated with inferior clinical outcomes | Negative prognostic/predictive marker | fondazionebonadonna.org |
| TTF-1 Expression | High expression predictive of improved survival with sotorasib | Predictive marker for treatment benefit | onclive.comnews-medical.net |
| RAS-RAF Interaction | Stronger interaction associated with higher response likelihood | Potential predictive biomarker for response | ascopost.com |
| Specific KRAS Codon 12 Subtype | Different impacts on survival (e.g., G12C vs G12V) | Influence on prognosis and potentially response | nih.govnih.gov |
Pharmacodynamic Biomarkers for Monitoring Treatment Response
Pharmacodynamic (PD) biomarkers are used to assess the biological effects of a drug on its target and downstream pathways, providing insights into treatment response and guiding dose optimization.
Phosphorylated ERK (p-ERK), a key component of the MAPK signaling pathway downstream of KRAS, is a widely used PD biomarker to indicate target inhibition and pathway modulation. aacrjournals.orgsnmjournals.org Changes in p-ERK levels can reflect the activity of KRAS G12C inhibitors. snmjournals.org
Transcript-based biomarkers, such as DUSP6, EGR1, and ETV5, have also been identified as robust PD biomarkers in response to KRAS inhibition. aacrjournals.orgbiorxiv.org These genes are well-established feedback regulators and targets of p-ERK. aacrjournals.org Measuring the expression levels of these transcripts can provide valuable information about the extent of MAPK pathway inhibition. aacrjournals.org
Circulating tumor DNA (ctDNA) has emerged as a valuable PD biomarker. Rapid clearance of KRAS G12C ctDNA from the blood following the initiation of treatment with a KRAS G12C inhibitor has been linked to significantly better outcomes. onclive.comnews-medical.net Conversely, detectable KRAS G12C ctDNA during treatment is associated with an increased risk of progression. onclive.comnews-medical.net Monitoring ctDNA levels can potentially provide an early indication of treatment benefit. news-medical.net
[18F]Fluorodeoxyglucose (FDG) Positron Emission Tomography (PET) has also been explored as a tumor PD biomarker for KRAS inhibition. snmjournals.org Studies have shown that a decrease in tumor FDG uptake can be observed relatively early after treatment initiation and correlates with changes in p-ERK levels in the same tumors, suggesting FDG PET can monitor early PD changes mediated by KRAS inhibitors. snmjournals.org
Table 2: Pharmacodynamic Biomarkers for Monitoring Response to KRAS G12C Inhibition
| Pharmacodynamic Biomarker | Mechanism/Assessment | Relevance | Source |
| Phosphorylated ERK (p-ERK) | Measures activation status of the MAPK pathway | Indicates downstream pathway inhibition by KRAS G12C inhibitors | aacrjournals.orgsnmjournals.org |
| DUSP6, EGR1, ETV5 mRNA | Transcriptional targets of p-ERK, measured via gene expression | Robust indicators of MAPK pathway activity modulation | aacrjournals.orgbiorxiv.org |
| Circulating Tumor DNA (ctDNA) | Detection and quantification of tumor-derived DNA in blood, specifically KRAS G12C mutant alleles | Rapid clearance linked to better outcomes; persistence linked to progression | onclive.comnews-medical.net |
| [18F]FDG PET Uptake | Measures glucose metabolism in tumors | Decreased uptake correlates with p-ERK inhibition and can monitor early PD changes | snmjournals.org |
Research on Overcoming Challenges in Clinical Translation from Preclinical Insights
Preclinical research with early inhibitors like the this compound series and subsequent compounds has been instrumental in identifying potential challenges in the clinical translation of KRAS G12C inhibitors, particularly the development of drug resistance.
One significant challenge is the development of acquired resistance, which can occur through various mechanisms. Preclinical studies highlighted that adaptive feedback mechanisms, such as the rapid reactivation of RTK-RAS-MAPK signaling, can occur upon exposure to KRAS G12C inhibitors. mdpi.comaacrjournals.orgmdpi.comdrugsincontext.com This can involve the upregulation or activation of receptor tyrosine kinases (RTKs) like EGFR and MET, leading to bypass signaling that reactivates downstream pathways even when KRAS G12C is inhibited. mdpi.comaacrjournals.orgmdpi.comdrugsincontext.com Preclinical evidence also suggests that the PI3K-AKT-mTOR pathway can be activated, providing alternative survival mechanisms for cancer cells. nih.govfrontiersin.orgmdpi.com
Based on these preclinical insights, significant research efforts are focused on developing combination therapies to overcome or delay the onset of resistance. Combining KRAS G12C inhibitors with inhibitors targeting these bypass or compensatory pathways, such as EGFR inhibitors, SHP2 inhibitors, SOS1 inhibitors, MEK inhibitors, or PI3K inhibitors, has shown promise in preclinical models and is being evaluated in clinical trials. nih.govmdpi.comaacrjournals.orgdrugsincontext.comfrontiersin.org For example, preclinical studies demonstrated that EGFR inhibitors like Cetuximab can sensitize KRAS G12C-mutated colorectal cancer cell lines to KRAS G12C inhibitors, leading to enhanced downstream signaling inhibition and increased cell death. frontiersin.org
Another challenge identified preclinically is that inhibitors like the ARS series primarily target the inactive GDP-bound state of KRAS G12C. nih.govmedchemexpress.com However, oncogenic KRAS mutants can still cycle between GDP- and GTP-bound states, and upstream activation can shift the balance towards the active GTP-bound state, making target engagement less efficient. ascopubs.org This has driven research into developing inhibitors that can target the active GTP-bound state of KRAS G12C or pan-RAS inhibitors that are independent of the nucleotide state. mdpi.comdrugsincontext.comascopubs.org
Furthermore, preclinical studies have pointed to the role of co-mutations and histological transformation in mediating resistance. frontiersin.orgnih.gov For instance, STK11 deletion in mouse models has been linked to adenocarcinoma-to-squamous cell carcinoma transformation, contributing to primary drug resistance. frontiersin.org Understanding these mechanisms, initially through preclinical models, is crucial for developing strategies to identify resistant tumors and design effective combination or alternative therapies.
Current Landscape of KRAS G12C Inhibitors in Clinical Development (Contextualizing this compound Series Research)
The preclinical research with early compounds like the this compound series laid the groundwork for the development of the first generation of direct KRAS G12C inhibitors that have successfully entered clinical development and received regulatory approval. Sotorasib (AMG510) and Adagrasib (MRTX849) are currently the two main FDA-approved direct KRAS G12C inhibitors. nih.govnih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net
The development of these clinical-stage inhibitors was directly influenced by the understanding gained from earlier compounds like ARS-1620 regarding the feasibility of targeting the S-IIP and the mechanisms of action involved. Sotorasib, for example, shares a similar ligand structure with ARS-1620 and also binds covalently to cysteine-12 in the Switch II pocket. frontiersin.orgnih.gov
The current clinical landscape involves not only the use of sotorasib and adagrasib as monotherapies but also extensive investigation into combination strategies to improve efficacy and overcome resistance, directly informed by the preclinical challenges identified. Numerous clinical trials are evaluating combinations of KRAS G12C inhibitors with agents targeting RTKs (e.g., EGFR inhibitors), components of the MAPK pathway (e.g., MEK inhibitors), or other signaling nodes (e.g., SHP2, SOS1, PI3K, mTOR inhibitors). nih.govmdpi.comaacrjournals.orgdrugsincontext.comfrontiersin.org
Beyond sotorasib and adagrasib, several other direct KRAS G12C inhibitors are in various stages of clinical development, including Divarasib (GDC-6036), D-1553 (Garsorasib), JDQ443, and LY3499446. frontiersin.orgnih.govmdpi.comdrugsincontext.comfrontiersin.org Some newer inhibitors are being designed to potentially target both the ON and OFF states of KRAS G12C to address limitations of earlier compounds. mdpi.com
The trajectory from the early preclinical investigations with compounds like those in the this compound series, through the identification of resistance mechanisms and biomarkers, to the current landscape of approved and investigational KRAS G12C inhibitors and combination therapies, exemplifies the iterative nature of translational research in oncology. While this compound and ARS-1620 did not reach clinical use, the foundational preclinical work they represented was crucial in validating the target and informing the design and clinical development of subsequent generations of KRAS G12C inhibitors.
Advancements in Drug Discovery Methodologies Informed by Ars 1630 Series Research
Development of Target Engagement Assays
A crucial aspect of developing targeted therapies is the ability to confirm that a drug candidate interacts with its intended target within the complex environment of a living cell. Research involving the ARS-1620/-1630 series has been instrumental in validating and advancing cellular target engagement assays.
Cellular Thermal Shift Assay (CETSA) and HiBiT Thermal Shift Assays (BiTSA-ITDR)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying drug-target interaction in cells. nih.govwikipedia.org It operates on the principle that a protein's thermal stability is altered upon ligand binding. nih.gov While traditional CETSA methods can be laborious, newer iterations have been developed to improve throughput and ease of use. nih.govnih.gov
One such advancement is the HiBiT Thermal Shift Assay (BiTSA), a luminescence-based high-throughput method. nih.gov In the development and validation of BiTSA for assessing KRAS G12C engagement, ARS-1620 was utilized as a key test compound. nih.gov Researchers demonstrated that ARS-1620 could significantly stabilize the mutant KRAS protein, confirming the assay's utility in detecting target engagement for this class of inhibitors. nih.gov The availability of ARS-1630 as a less active control is implicitly vital for such assays to distinguish between specific, covalent modification-driven stabilization and non-specific effects.
These assays provide a quantitative measure of a compound's ability to engage its target in a cellular context, which is a critical step in the drug discovery pipeline. nih.govdundee.ac.uk
DNA-conjugated Drug Molecules for In Situ Target Engagement
While not directly reported with this compound, a broader trend in drug discovery is the use of DNA-conjugated molecules to study target engagement. This approach, often involving techniques like DNA-encoded libraries, allows for the screening of vast numbers of compounds. The principles of specific binding and target engagement validated by compounds like ARS-1620 and its control this compound are foundational to the interpretation of data from such high-throughput methodologies. The clear structure-activity relationship and stereospecificity demonstrated by the ARS-1620/-1630 pair underscore the importance of precise molecular recognition, a key aspect of interpreting results from DNA-conjugated drug screening.
High-Throughput Screening Approaches for KRAS G12C Inhibitors
The discovery of initial KRAS G12C inhibitors like the ARS series has paved the way for high-throughput screening (HTS) campaigns to identify novel chemical scaffolds and combination therapies. A notable example is a high-throughput drug screen of 112 drugs in combination with ARS-1620 to identify synergistic interactions. researchgate.net This screen successfully identified that inhibitors of the PI3K-AKT-mTOR pathway broadly sensitize KRAS G12C mutant cells to ARS-1620. researchgate.net
Such HTS approaches are critical for:
Identifying novel inhibitor scaffolds with different modes of action.
Discovering synergistic drug combinations that can overcome resistance.
Elucidating the complex signaling networks that are rewired in response to KRAS G12C inhibition.
The data generated from these screens, using well-characterized inhibitors like ARS-1620, provide a valuable foundation for developing more effective treatment strategies for KRAS G12C-driven cancers.
Rational Drug Design and Optimization of Covalent Inhibitors
The development of the ARS-1620/-1630 series is a prime example of rational drug design. Building upon earlier, less drug-like compounds such as ARS-853, researchers systematically optimized the scaffold to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The key advancements informed by this research include:
Structure-Based Design: The co-crystal structure of ARS-1620 bound to KRAS G12C revealed critical interactions within a "switch II pocket" (S-IIP) that is accessible only in the inactive, GDP-bound state of the protein. nih.govcancer-research-network.com This structural insight has been fundamental for the subsequent design of other KRAS G12C inhibitors.
Importance of Stereochemistry: The dramatic difference in activity between ARS-1620 (the S-atropisomer) and this compound (the R-atropisomer) highlights the critical importance of three-dimensional conformation for effective binding and covalent modification of the target cysteine. nih.gov This underscores the necessity of stereochemical control in the synthesis and evaluation of covalent inhibitors.
Warhead Optimization: The acrylamide (B121943) "warhead" in the ARS series is designed to form a covalent bond with the Cys12 residue of the mutant KRAS. nih.gov Research on covalent inhibitors emphasizes the need to fine-tune the reactivity of the warhead to ensure target specificity while minimizing off-target effects. nih.gov
The principles learned from the optimization of the ARS-1620 scaffold have been widely adopted in the development of next-generation KRAS G12C inhibitors. nih.govnih.gov
Role of Computational Approaches in Inhibitor Design and Lead Optimization
Computational chemistry has played a significant role in the design and optimization of KRAS G12C inhibitors, including those inspired by the ARS-1620 scaffold. Molecular docking simulations, for instance, were used to predict and analyze the binding mode of ARS-1620 and its analogs within the KRAS G12C protein. nih.gov
Key contributions of computational approaches include:
Virtual Screening: In silico screening of large compound libraries to identify potential new scaffolds that can bind to the target protein.
Binding Mode Prediction: Molecular docking and molecular dynamics simulations to understand how inhibitors interact with the target protein, guiding the design of modifications to improve affinity and selectivity.
Rationalizing Structure-Activity Relationships (SAR): Computational models help to explain why certain chemical modifications lead to increased or decreased potency, as exemplified by the stereospecificity of ARS-1620 over this compound.
De Novo Design: Designing novel molecules from scratch that are predicted to have high affinity and selectivity for the target.
Future Research Directions and Unanswered Questions for Ars 1630 Analogues
Exploration of Novel Binding Pockets and Allosteric Sites
Current KRAS G12C inhibitors, including the class to which ARS-1630 belongs, primarily target the switch II pocket biocompare.commedchemexpress.commedchemexpress.comarctomsci.comnih.gov. However, the dynamic nature of KRAS and the potential for compensatory mechanisms highlight the importance of exploring novel binding pockets and allosteric sites beyond the canonical switch II pocket. Allostery, where a ligand binds to a site other than the orthosteric site to modulate protein function, offers advantages such as potentially greater protein subtype selectivity and reduced side effects gaintherapeutics.com. Targeting allosteric sites can also allow for the modulation of protein function in ways not possible through orthosteric targeting gaintherapeutics.comnih.gov. Future research involving this compound analogues could investigate modifications to the core structure to probe interactions with other potential allosteric sites on the KRAS protein or associated proteins that influence KRAS activity. Identifying and targeting novel allosteric sites could lead to inhibitors with distinct mechanisms of action, potentially overcoming limitations of current S-IIP binders or enabling combination strategies. The exploration of such sites often involves structure-based drug design and high-throughput screening of diverse chemical libraries nih.govnih.govhelsinki.fiotavachemicals.com.
Development of Pan-KRAS or Broader RAS Inhibitors
While this compound is specific for the KRAS G12C mutation biocompare.commedchemexpress.commedchemexpress.comarctomsci.com, KRAS is mutated at various codons (e.g., G12D, G12V, G13C) in different cancers biorxiv.orgfrontiersin.org. Furthermore, other RAS isoforms (NRAS and HRAS) also play significant roles in oncogenesis researchgate.net. The development of inhibitors that can target a broader range of KRAS mutations or even act as pan-RAS inhibitors is a significant area of research aimed at addressing a wider patient population biorxiv.orgfrontiersin.orgglpbio.commedchemexpress.commedchemexpress.commedchemexpress.commdpi.com. Research into this compound analogues could explore structural modifications that confer activity against other common KRAS mutations or different RAS isoforms. This might involve designing compounds that target regions conserved across different RAS variants or developing novel mechanisms that interfere with general RAS function, such as inhibiting interactions with upstream regulators like SOS1 or downstream effectors frontiersin.orgmdpi.com. Preclinical studies are ongoing to identify and develop such broader inhibitors biorxiv.orgfrontiersin.org. For example, some pan-KRAS inhibitors are being developed that bind to KRAS-GDP with high affinity across various mutations mdpi.com.
Strategies for Addressing and Preventing Acquired Resistance in Next-Generation Inhibitors
Acquired resistance remains a major challenge for targeted therapies, including KRAS inhibitors mdpi.comcrownbio.comnih.govnih.govnih.gov. Tumors can develop resistance through various mechanisms, including secondary mutations in KRAS, activation of bypass signaling pathways, or changes in the tumor microenvironment mdpi.comnih.gov. Future research on this compound analogues must focus on strategies to address and prevent such resistance. This could involve designing next-generation analogues with improved target binding characteristics less susceptible to common resistance mutations or developing combination therapies. Preclinical studies have shown that combining KRAS G12C inhibitors with inhibitors of other pathways, such as mTOR, IGF1R, or SHP2, can enhance efficacy and overcome resistance in some models nih.govmdpi.comnih.govfrontiersin.org. Research into this compound analogues could explore rational combinations with inhibitors of key resistance pathways identified through preclinical and clinical studies of other KRAS inhibitors. Understanding the mechanisms of resistance that emerge under selective pressure from KRAS inhibition is crucial for designing more durable therapies mdpi.comcrownbio.comnih.govnih.gov.
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
A comprehensive understanding of the complex biological processes influenced by KRAS and the effects of its inhibition requires the integration of multi-omics data frontiersin.orgazolifesciences.comnih.govdntb.gov.uaresearchgate.net. Multi-omics approaches, combining data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of how this compound analogues affect cellular signaling networks, identify compensatory pathways, and reveal biomarkers of response or resistance frontiersin.orgazolifesciences.comresearchgate.net. Integrating these diverse datasets through advanced bioinformatics and computational methods can uncover intricate connections and interdependencies between different molecular components frontiersin.orgazolifesciences.com. For this compound analogue research, multi-omics data could be used to gain deeper mechanistic insights into how these compounds modulate KRAS activity, affect downstream signaling cascades, and influence the cellular environment. This can help in identifying patient populations most likely to respond, predicting resistance mechanisms, and designing more effective combination therapies azolifesciences.com.
Role of this compound in Advanced Drug Discovery Libraries and Comparative Studies
This compound, as an early-generation KRAS G12C inhibitor, holds significance in advanced drug discovery efforts. Its structure and properties, including its binding to the switch II pocket, provide a valuable starting point for the design and synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic properties nih.govresearchgate.net. This compound and its related compounds can be included in advanced drug discovery libraries used for high-throughput screening to identify new hits or optimize existing scaffolds nih.govnih.govhelsinki.fiotavachemicals.com. Comparative studies evaluating the activity and characteristics of this compound analogues alongside other KRAS inhibitors, including more clinically advanced compounds like sotorasib (B605408) and adagrasib, are essential nih.govnih.gov. Such studies can help in understanding the structural determinants of potency and selectivity, guiding the design of next-generation inhibitors. The knowledge gained from studying the preclinical profile of this compound contributes to the collective understanding of targeting KRAS G12C and informs future drug discovery strategies.
Therapeutic Applications Beyond Current Indications
While KRAS inhibitors are primarily being developed for various cancers, particularly those with the KRAS G12C mutation such as non-small cell lung cancer, colorectal cancer, and pancreatic cancer, research into the broader roles of RAS signaling may reveal therapeutic applications beyond current indications biorxiv.orgfrontiersin.orgnih.gov. RAS pathway dysregulation is implicated in a range of non-malignant diseases. Although direct therapeutic applications of KRAS inhibitors like this compound analogues in non-cancer indications are not currently established, future research could explore the potential for modulating RAS signaling in other disease contexts where it plays a pathogenic role. This is a nascent area and would require significant investigation to understand the specific roles of KRAS and the potential therapeutic window for inhibition outside of cancer. The exploration of therapeutic applications beyond cancer is an active area for various targeted therapies, including approaches like CAR T-cell therapy ean.orgnih.govnih.govresearchgate.net, suggesting a broader trend in drug discovery to explore novel uses for compounds targeting fundamental biological pathways.
Q & A
Q. How can researchers optimize high-throughput screening (HTS) pipelines for this compound derivatives?
- Methodological Answer : Implement fragment-based drug design (FBDD) libraries to explore chemical space. Use structure-activity relationship (SAR) matrices to prioritize analogs. Validate hits with orthogonal assays (e.g., thermal shift assays for target engagement). Automate data analysis with machine learning pipelines to predict ADMET properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
